

# An In-Depth Technical Guide to CAS Number 956246-95-0 (CE-178253)

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Compound of Interest

Compound Name: CE-178253 benzenesulfonate

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the compound associated with CAS number 956246-95-0, also known as CE-178253. CE-178253 is a potent and selective cannabinoid type 1 (CB1) receptor antagonist. This document collates and presents key in vitro and in vivo pharmacological data, detailed experimental methodologies, and an exploration of the relevant signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development, particularly those with an interest in the endocannabinoid system and its therapeutic modulation. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

# Compound Identification and Physicochemical Properties

CE-178253 is chemically identified as 1-[7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]-1,3,5-triazin-4-yl]-3-(ethylamino)-3-azetidinecarboxamide. The CAS number 956246-95-0 refers to its benzenesulfonate salt.



Property	Value
CAS Number	956246-95-0 (benzenesulfonate salt)
Chemical Formula	C24H23Cl2N7O (free base)
Molecular Weight	496.39 g/mol (free base)
Synonyms	CE-178253
Appearance	White to beige powder
Solubility	Soluble in DMSO

# In Vitro Pharmacology

CE-178253 demonstrates high affinity and selectivity for the human CB1 receptor. Its antagonist properties have been characterized through various in vitro assays.

### **Receptor Binding Affinity**

The binding affinity of CE-178253 was determined using radioligand binding assays.

Receptor	Ligand	Kı (nM)
Human CB1	[³H]SR141716A	0.33
Human CB2	[ <sup>3</sup> H]CP-55,940	>10,000
Rat Brain (predominantly CB1)	[ <sup>3</sup> H]SR141716A	0.48

## **Functional Activity**

The functional activity of CE-178253 was assessed using GTPy[35S] binding assays, which measure G-protein activation upon receptor stimulation.



Assay Type	Receptor	Kı (nM)	Intrinsic Activity (% of CP-55,940)
Antagonist Assay	Human CB1	0.07	Not Applicable
Inverse Agonist Assay	Human CB1	-	-15%

These results indicate that CE-178253 is a potent CB1 receptor antagonist with weak inverse agonist properties.

# In Vivo Pharmacology

The in vivo effects of CE-178253 have been evaluated in rodent models, demonstrating its potential to modulate food intake, energy expenditure, and body weight.

### **Anorectic Activity**

The effect of CE-178253 on food intake was assessed in different rat models.

Model	Dose (mg/kg, p.o.)	Effect on Food Intake
Fast-induced Re-feeding	3, 10, 30	Dose-dependent reduction
Spontaneous Nocturnal Feeding	3, 10, 30	Dose-dependent reduction

# **Energy Expenditure and Substrate Oxidation**

Indirect calorimetry was used to measure the impact of CE-178253 on energy metabolism in rats.

Parameter	Dose (mg/kg, p.o.)	Observation
Energy Expenditure	10	>30% increase
Respiratory Quotient (RQ)	10	Decrease from ~0.85 to ~0.75

The decrease in RQ suggests a shift from carbohydrate to fat oxidation.



# **Efficacy in Obesity Models**

CE-178253 has been shown to promote weight loss in diet-induced obese (DIO) rodents.

Animal Model	Dose (mg/kg, p.o.)	Effect on Body Weight
DIO Rats	10	Significant weight loss
DIO Mice	10, 30	Dose-dependent weight loss

# Experimental Protocols Radioligand Binding Assays

- Objective: To determine the binding affinity (Ki) of CE-178253 for CB1 and CB2 receptors.
- Materials:
  - Membranes from cells expressing human CB1 or CB2 receptors, or rat brain membranes.
  - Radioligand: [3H]SR141716A for CB1, [3H]CP-55,940 for CB2.
  - Assay Buffer (TME): 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, pH 7.4.
  - CE-178253 stock solution in DMSO.
- Procedure:
  - Prepare serial dilutions of CE-178253.
  - In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of CE-178253 or vehicle.
  - For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., WIN 55,212-2).
  - Incubate at 30°C for 60-90 minutes.
  - Terminate the reaction by rapid filtration through glass fiber filters.

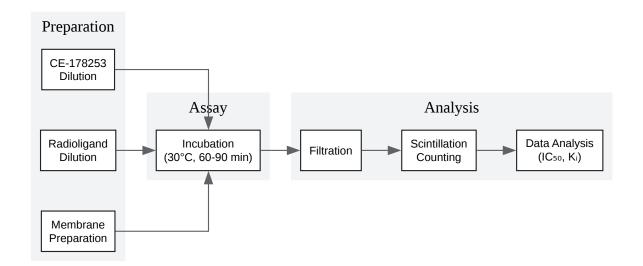




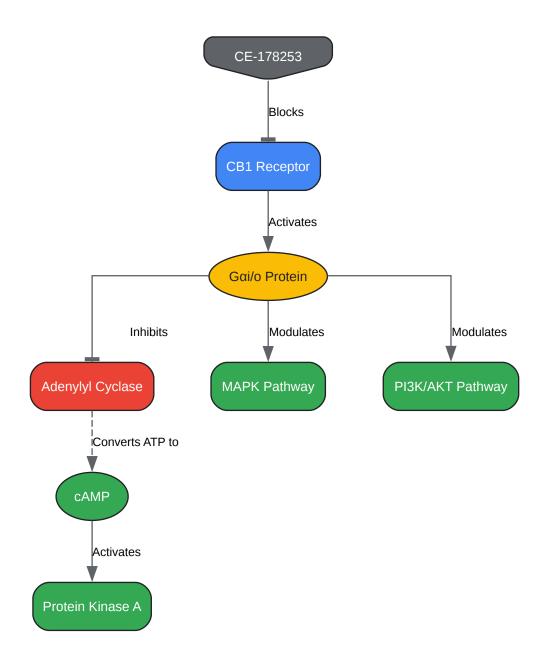


- o Wash the filters with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate specific binding and determine the IC50 value by non-linear regression.
- Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/Kd)$ , where [L] is the radioligand concentration and Kd is its dissociation constant.









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